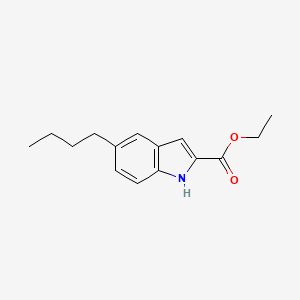

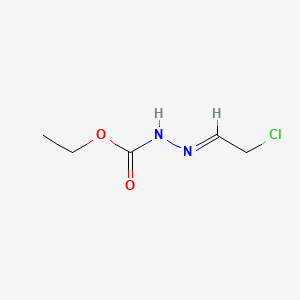

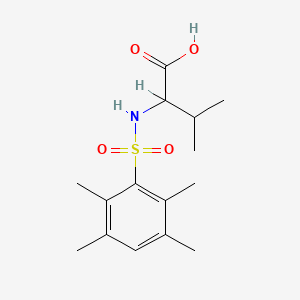

ethyl 5-butyl-1H-indole-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 5-butyl-1H-indole-2-carboxylate is an indolyl carboxylic acid . It is an antiproliferative agent against human leukemia K562 cells and an inhibitor of p38 MAP kinase .

Synthesis Analysis

Successful alkylations of the nitrogen of ethyl indol-2-carboxylate were carried out using aq. KOH in acetone . The respective N-alkylated acids could be obtained without separating the N-alkylated esters by increasing the amount of KOH and water . The use of NaOMe in methanol led to transesterification instead of the alkylation, while the use of NaOEt led to low yields of the N-alkylated acids .Chemical Reactions Analysis

Hydrazinolysis of the ester gave indol-2-carbohydrazide which then was allowed to react with different aromatic aldehydes and ketones in ethanol catalyzed by acetic acid . Indol-2-thiosemicarbazide was used in a heterocyclization reaction to form thiazoles .Applications De Recherche Scientifique

Cancer Treatment Research

Indole derivatives, including ethyl 5-butyl-1H-indole-2-carboxylate, have shown promise in cancer treatment research. They are being studied for their ability to target and inhibit the growth of cancer cells. The indole nucleus is a common structure found in many natural products and drugs, and its modification has led to compounds with significant antitumor activity .

Antimicrobial Agents

Research has indicated that indole derivatives can act as potent antimicrobial agents. Ethyl 5-butyl-1H-indole-2-carboxylate may be utilized in the development of new medications to combat bacterial, fungal, and viral infections, addressing the growing concern of antibiotic resistance .

Neurodegenerative Disease Research

The indole core structure is a key component in many compounds that exhibit neuroprotective properties. As such, ethyl 5-butyl-1H-indole-2-carboxylate is being explored for its potential applications in the treatment of neurodegenerative diseases like Alzheimer’s and Parkinson’s .

Anti-Inflammatory and Analgesic Research

Indole derivatives are known to possess anti-inflammatory and analgesic properties. Ethyl 5-butyl-1H-indole-2-carboxylate could be used in the synthesis of compounds that alleviate pain and reduce inflammation, which is beneficial for conditions such as arthritis .

Cardiovascular Disease Research

Compounds with an indole structure have been associated with cardiovascular benefits. Ethyl 5-butyl-1H-indole-2-carboxylate may contribute to the development of treatments for various cardiovascular diseases by influencing pathways involved in heart function and blood circulation .

Agricultural Chemical Research

Indole derivatives are also significant in the field of agriculture. They can be used to synthesize plant growth regulators and pesticides. Ethyl 5-butyl-1H-indole-2-carboxylate might play a role in creating safer and more effective agricultural chemicals .

Mécanisme D'action

- The primary targets of ethyl 5-butyl-1H-indole-2-carboxylate are not explicitly documented in the available literature. However, indole derivatives, both natural and synthetic, exhibit various biologically vital properties .

- Without specific data on this compound, we can’t pinpoint exact pathways. However, indole derivatives often impact various cellular processes, including signal transduction, metabolism, and gene expression .

Target of Action

Biochemical Pathways

Orientations Futures

Indole derivatives have been a topic of substantial research interest and continue to be one of the most active areas of heterocyclic chemistry, particularly due to their natural occurrence and pharmacological activities . The growing importance of substituted indoles in the field of medicinal chemistry as potential chemotherapeutic agents and their implication for pro-drug design have been previously reported . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .

Propriétés

IUPAC Name |

ethyl 5-butyl-1H-indole-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO2/c1-3-5-6-11-7-8-13-12(9-11)10-14(16-13)15(17)18-4-2/h7-10,16H,3-6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQEWHOXBZVZOCX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC2=C(C=C1)NC(=C2)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 5-butyl-1H-indole-2-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methoxy-2-[2-({[(3-methoxybenzyl)oxy]imino}methyl)-1H-pyrrol-1-yl]nicotinonitrile](/img/structure/B1352859.png)

![[3-(2-Methoxyphenoxy)phenyl]sulfonyl chloride](/img/structure/B1352860.png)

![4-[(Quinolin-2-ylcarbonyl)amino]benzoic acid](/img/structure/B1352861.png)

![1,3-Dihydro-7-nitro-2H-imidazo[4,5-c]pyridin-2-one](/img/structure/B1352870.png)

![3-[2-(4-methoxyanilino)-1-nitroethenyl]-3H-2-benzofuran-1-one](/img/structure/B1352873.png)